An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone, a molecule of significant interest in medicinal chemistry and drug development. By synthesizing data from analogous compounds and established chemical principles, this document offers valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Rationale for 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone
The molecular architecture of 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone combines two key pharmacophores: the 3,4-dichlorophenyl group and the morpholine ring. The dichlorinated phenyl ring is a common feature in a variety of bioactive compounds, often contributing to enhanced binding affinity and metabolic stability. The morpholine moiety, a privileged scaffold in medicinal chemistry, is known to improve the physicochemical properties of drug candidates, such as aqueous solubility and pharmacokinetic profiles.[1][2] The strategic combination of these two fragments in a 1-ethanone linker framework presents a compelling case for the investigation of this compound's therapeutic potential across various disease areas.
Physicochemical and Structural Properties
| Property | Predicted Value/Information | Source/Basis |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-1-(morpholin-4-yl)ethan-1-one | Standard nomenclature rules |
| CAS Number | Not assigned (as of available data) | N/A |
| Molecular Formula | C₁₂H₁₃Cl₂NO₂ | Calculated from structure |
| Molecular Weight | 274.14 g/mol | Calculated from formula |
| Physical State | Likely a solid at room temperature | Based on similar acetophenones[3] |
| Melting Point | Estimated to be in the range of 80-120 °C | Inferred from related structures |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., DMSO, DMF, alcohols) and low aqueous solubility. The morpholine group may enhance water solubility compared to its non-morpholinated precursor. | General properties of morpholine-containing compounds[4] |
Chemical Structure:
Caption: Chemical structure of 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone.
Synthesis and Mechanistic Insights
The synthesis of 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone can be efficiently achieved through the nucleophilic substitution of an α-haloketone with morpholine. This is a well-established and robust reaction in organic synthesis.[5]
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from the commercially available 3',4'-dichloroacetophenone.
Caption: Proposed synthetic workflow for 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone (Intermediate)
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3',4'-dichloroacetophenone (1 equivalent) in glacial acetic acid.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution at room temperature. The rate of addition should be controlled to manage the exothermic reaction and the evolution of hydrogen bromide gas.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The solid precipitate of 2-bromo-1-(3,4-dichlorophenyl)ethanone is collected by filtration, washed with water until neutral, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Causality: The α-position to the ketone is readily brominated under acidic conditions due to the formation of the enol tautomer, which is nucleophilic and attacks the bromine. Acetic acid serves as both a solvent and a catalyst for enolization.
Step 2: Synthesis of 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone (Final Product)
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Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-bromo-1-(3,4-dichlorophenyl)ethanone (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Nucleophilic Substitution: To this solution, add morpholine (2.2 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.2 equivalents). The excess morpholine acts as both a nucleophile and a scavenger for the HBr formed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC until the α-bromoketone is completely consumed.
-
Work-up: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining morpholine hydrobromide and excess morpholine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone.
Causality: The α-carbon of the bromoketone is highly electrophilic due to the inductive effect of both the carbonyl group and the bromine atom, making it susceptible to nucleophilic attack by the secondary amine of morpholine in an SN2 reaction.[6] The base is essential to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of morpholine and driving the reaction to completion.
Analytical Characterization (Predicted)
The structural confirmation of the synthesized 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring, the methylene protons adjacent to the carbonyl and the phenyl ring, and the methylene protons of the morpholine ring. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The singlet for the methylene protons between the phenyl and carbonyl groups would be expected around δ 3.5-4.5 ppm. The morpholine protons would typically appear as two multiplets around δ 2.5-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 190-200 ppm), the carbons of the dichlorophenyl ring (in the aromatic region of δ 120-140 ppm), the methylene carbon adjacent to the carbonyl, and the carbons of the morpholine ring (typically in the range of δ 40-70 ppm).
Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ would be a key identifier. The isotopic pattern characteristic of two chlorine atoms (a distinctive M, M+2, M+4 pattern) would be a definitive feature in the mass spectrum.
-
Fragmentation Pattern: Under electron ionization (EI) or tandem mass spectrometry (MS/MS), characteristic fragmentation would likely involve the cleavage of the bond between the carbonyl group and the morpholine nitrogen, as well as fragmentation of the morpholine ring itself.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N and C-O stretching vibrations from the morpholine ring.
Pharmacological Potential and Future Directions
The combination of the dichlorophenyl and morpholine moieties suggests a broad range of potential pharmacological activities.
Potential Therapeutic Applications
-
Anticancer Activity: Many compounds containing the morpholine ring have demonstrated significant anticancer properties.[2] The dichlorophenyl group is also present in several anticancer agents. Therefore, 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone warrants investigation for its cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: Morpholine derivatives have been explored for their anti-inflammatory and analgesic properties.[2] The dichlorophenyl moiety can also contribute to anti-inflammatory activity.
-
Antimicrobial and Antiviral Properties: The morpholine nucleus is a component of several antimicrobial and antiviral drugs.[7][8] The lipophilicity imparted by the dichlorophenyl group could enhance cell membrane permeability, potentially leading to improved antimicrobial efficacy.
-
Central Nervous System (CNS) Activity: The morpholine ring is a known scaffold for CNS-active drugs, as it can improve blood-brain barrier permeability.[4]
Proposed In-Vitro Screening Cascade
A logical progression for evaluating the therapeutic potential of this compound would involve a tiered screening approach.
Caption: Proposed in-vitro screening cascade for pharmacological evaluation.
Safety and Toxicology Considerations
Based on related structures, 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone should be handled with appropriate safety precautions in a laboratory setting. Compounds containing dichlorophenyl moieties have shown varying levels of toxicity, and some have been found to be cytotoxic.[9] Therefore, initial in-vitro toxicity and genotoxicity studies are crucial to assess the safety profile of this molecule.[10][11]
Conclusion
2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its straightforward synthesis, coupled with the favorable properties associated with its constituent pharmacophores, makes it an attractive candidate for further investigation. The systematic evaluation of its biological activities, guided by the principles outlined in this technical guide, will be instrumental in unlocking its therapeutic value.
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